Synthesis pathways for 1-[(1-Cyclopropylethyl)amino]propan-2-ol
Synthesis pathways for 1-[(1-Cyclopropylethyl)amino]propan-2-ol
An In-depth Technical Guide to the Synthesis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of viable synthetic pathways for the novel amino alcohol, 1-[(1-Cyclopropylethyl)amino]propan-2-ol. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical logic, experimental considerations, and practical methodologies required for the synthesis of this target molecule. We will explore several convergent strategies, each beginning with the synthesis of key precursors, and culminating in detailed protocols for the final coupling reactions. The guide emphasizes the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system grounded in established chemical principles.
Introduction and Retrosynthetic Analysis
The molecule 1-[(1-Cyclopropylethyl)amino]propan-2-ol is a chiral secondary amino alcohol. Its structure, incorporating a cyclopropyl moiety, is of significant interest in medicinal chemistry. The cyclopropyl group is a "bioisostere" of a phenyl group or a double bond, often used to improve metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2] This guide will detail robust and scalable methods for its synthesis.
A retrosynthetic analysis of the target molecule reveals two primary disconnection points, suggesting several strategic approaches for its construction. The most logical disconnections are at the C-N bonds, leading back to two key intermediates: 1-cyclopropylethanamine and a three-carbon electrophilic building block.
Caption: Retrosynthetic analysis of the target molecule.
This analysis forms the basis of our synthetic strategy. We will first detail the preparation of the key amine intermediate and then explore its coupling with suitable three-carbon synthons.
Synthesis of Key Precursor: 1-Cyclopropylethanamine
The synthesis of 1-cyclopropylethanamine is a critical first stage. A highly efficient route begins with the readily available cyclopropyl methyl ketone.
Preparation of Cyclopropyl Methyl Ketone
Cyclopropyl methyl ketone is a crucial starting material, and its synthesis is well-documented.[3][4] One of the most reliable methods involves the intramolecular cyclization of 5-chloro-2-pentanone under basic conditions.[5][6]
The overall transformation is as follows: α-acetyl-γ-butyrolactone → 5-chloro-2-pentanone → Cyclopropyl methyl ketone
A patent also describes a simple and smooth process starting from 2-methylfuran, which undergoes hydrogenation and hydrolysis, followed by chlorination and ring-closing.[7]
Experimental Protocol: Synthesis of Cyclopropyl Methyl Ketone from 5-Chloro-2-pentanone
This protocol is adapted from the procedure described in Organic Syntheses.[5]
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Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.
-
Addition: To the stirred sodium hydroxide solution, add 361.5 g (approx. 3 moles) of crude 5-chloro-2-pentanone over 15-20 minutes. The reaction is exothermic, and the mixture may begin to boil.
-
Reflux: After the addition is complete, heat the mixture to maintain a gentle reflux for 1 hour.
-
Distillation: Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is no longer present in the reaction flask.
-
Work-up: Saturate the aqueous layer of the distillate with potassium carbonate. Separate the upper layer of cyclopropyl methyl ketone.
-
Extraction: Extract the aqueous layer with two 150 ml portions of diethyl ether.
-
Drying and Purification: Combine the ether extracts with the ketone layer and dry over anhydrous calcium chloride. Remove the ether by distillation. The residual ketone can be further purified by fractional distillation.
Reductive Amination of Cyclopropyl Methyl Ketone
With cyclopropyl methyl ketone in hand, the next step is its conversion to 1-cyclopropylethanamine. Catalytic reductive amination is a powerful and widely used method for this transformation.[8][9] A scalable process has been developed for the synthesis of optically active 1-cyclopropylethyl-1-amine using a chiral amine and subsequent hydrogenolysis.[10]
Caption: Workflow for reductive amination.
Experimental Protocol: Reductive Amination
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Imine Formation: In a pressure vessel, dissolve cyclopropyl methyl ketone in a suitable solvent such as methanol or ethanol. Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. For a laboratory scale, a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used in a non-pressurized vessel.[11]
-
Hydrogenation: If using catalytic hydrogenation, seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Work-up: Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure.
-
Purification: The resulting amine can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.
Convergent Synthesis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol
With a reliable synthesis of 1-cyclopropylethanamine established, we now turn to the final coupling step. We will detail two highly effective and industrially scalable pathways.
Pathway A: Nucleophilic Ring-Opening of Propylene Oxide
The reaction of amines with epoxides is a direct and atom-economical method for the synthesis of amino alcohols.[12][13] This reaction proceeds via an SN2 mechanism. Under neutral or basic conditions, the amine will preferentially attack the less sterically hindered carbon of the epoxide.[14][15]
Caption: Diagram of the epoxide ring-opening pathway.
Experimental Protocol: Epoxide Ring-Opening
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Reaction Setup: In a sealed tube or a pressure-rated reactor, combine 1-cyclopropylethanamine (1.0 eq) and propylene oxide (1.1 eq) in a protic solvent such as methanol or isopropanol.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure 1-[(1-Cyclopropylethyl)amino]propan-2-ol.
Pathway B: Alkylation of 1-aminopropan-2-ol
An alternative strategy involves the alkylation of a pre-formed amino alcohol, 1-aminopropan-2-ol, with a suitable 1-cyclopropylethyl electrophile. While direct alkylation of amines with alkyl halides can lead to overalkylation[16], this can be controlled under specific conditions. A more elegant approach is to use reductive amination.
This pathway involves the reaction of commercially available 1-aminopropan-2-ol with cyclopropyl methyl ketone under reductive amination conditions.
Caption: Diagram of the reductive amination pathway.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of 1-aminopropan-2-ol (1.0 eq) and cyclopropyl methyl ketone (1.05 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Data Summary and Pathway Comparison
| Parameter | Pathway A: Epoxide Ring-Opening | Pathway B: Reductive Amination |
| Key Reagents | 1-Cyclopropylethanamine, Propylene Oxide | 1-Aminopropan-2-ol, Cyclopropyl Methyl Ketone |
| Atom Economy | High (addition reaction) | Moderate (byproducts from reducing agent) |
| Number of Steps | 2 (Ketone → Amine → Product) | 2 (Ketone + Amino Alcohol → Product) |
| Control of Selectivity | Regioselectivity is generally high for less substituted carbon. | Chemoselectivity is high with mild reducing agents. |
| Potential Issues | Requires pressure vessel; potential for dialkylation if amine is in excess. | Stoichiometric waste from the reducing agent. |
| Scalability | Excellent | Excellent |
Conclusion
This guide has outlined two robust and scientifically sound synthetic pathways for the preparation of 1-[(1-Cyclopropylethyl)amino]propan-2-ol. Both the epoxide ring-opening and the reductive amination strategies offer high efficiency and scalability, starting from readily accessible precursors. The choice between these pathways may depend on the specific equipment availability, cost of starting materials, and desired scale of production. The epoxide ring-opening pathway offers superior atom economy, while the reductive amination pathway may provide more flexibility in terms of reaction conditions for a laboratory setting. Further optimization of reaction parameters for either route could lead to even higher yields and purity of the final product.
References
- Organic Syntheses Procedure. methyl cyclopropyl ketone.
- Benchchem. The Synthesis and Utility of Cyclopropyl Methyl Ketone: A Technical Guide.
- LookChem.
- Google Patents. CN110862310A - Synthesis method of cyclopropyl methyl ketone.
- ChemicalBook.
- ResearchGate. Synthesis of (1RS, 2SR)-(±)
- Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
- Guidechem. 1-CYCLOPROPYL-ETHYLAMINE 1621-24-5 wiki.
- RSC Publishing.
- ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- ChemicalBook. (1R)-1-cyclopropylethanamine.
- ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl).
- ACS Publications.
- University of Windsor. Synthetic Methods towards 1-Substituted Cyclopropylamines.
- Beilstein Journals. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- ChemicalBook. (S)-(+)-1-Amino-2-propanol synthesis.
- Google Patents. US3988464A - Cyclopropylamines as pharmaceuticals.
- Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
- Benchchem.
- Echemi. Ring-Opening Reactions of Epoxides: A Comprehensive Guide.
- Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions.
- NC State University Libraries. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry.
- Master Organic Chemistry. Epoxide Ring Opening With Base.
- ResearchGate. Epoxide ring-opening reaction of cyclohexene oxide with various amines....
- ResearchGate. Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles.
- ACS Publications. Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I.
- Wikipedia.
- Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- PubMed. An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines.
- PubMed.
- ACS Publications. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.
- ACS Publications.
- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- Google Patents.
- Master Organic Chemistry.
- Wiley Online Library.
- UNL Digital Commons.
- MDPI.
Sources
- 1. An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of cyclopropene alpha-amino acids via enantioselective desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 7. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
